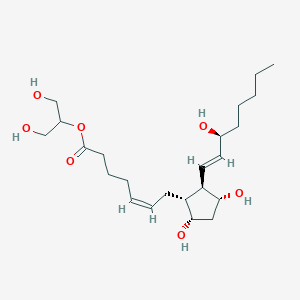

2-glyceryl-Prostaglandin F2alpha

Beschreibung

Eigenschaften

Molekularformel |

C23H40O7 |

|---|---|

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |

InChI-Schlüssel |

MCKWHVMNQVXLMH-PKBBWAGBSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Pathways

Classical Prostaglandin (B15479496) F2α (PGF2α) Biosynthesis

The synthesis of PGF2α is a multi-step process initiated by the release of arachidonic acid from the cell membrane.

Precursors and Initial Enzymatic Steps

The journey to PGF2α begins with the liberation of arachidonic acid from membrane phospholipids (B1166683), a reaction catalyzed by phospholipase A2. researchgate.net Once freed, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes. nih.govwikipedia.org There are two main isoforms of this enzyme, COX-1 and COX-2. nih.govyoutube.com COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate physiological processes. novanet.cayoutube.com In contrast, COX-2 is typically absent but can be induced by various stimuli, playing a key role in inflammatory responses. novanet.cayoutube.com Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate. wikipedia.orgresearchgate.net

Prostaglandin H2 (PGH2) as a Central Intermediate

The enzymatic action of COX enzymes on arachidonic acid results in the formation of prostaglandin H2 (PGH2). nih.govwikipedia.org This conversion is a two-step process: first, the addition of two oxygen molecules to form prostaglandin G2 (PGG2), followed by the reduction of a peroxide group to an alcohol, yielding PGH2. wikipedia.orgyoutube.com PGH2 is a pivotal intermediate, standing at a crossroads from which the synthesis of various prostaglandins, including PGF2α, can proceed. researchgate.netwikipedia.org

Terminal Synthases and Isomerases

From PGH2, the final steps to PGF2α are carried out by specific terminal synthases and isomerases, primarily members of the aldo-keto reductase (AKR) family. nih.gov One key enzyme is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as PGF synthase, which directly converts PGH2 to PGF2α. nih.govresearchgate.netreactome.org Additionally, PGF2α can be synthesized from prostaglandin E2 (PGE2) through the action of other AKR enzymes, namely AKR1C1 and AKR1C2. nih.govnih.gov These enzymes function as PGE-F isomerases, interconverting PGE2 and PGF2α. nih.gov Research has shown that in certain primate cells, the expression of AKR1C1/AKR1C2 and AKR1C3 is upregulated in response to specific hormonal cues, highlighting the existence of two distinct pathways for PGF2α synthesis. nih.govnih.gov

Biosynthesis of Prostaglandin Glyceryl Esters (PG-Gs)

A distinct but related pathway leads to the formation of prostaglandin glyceryl esters (PG-Gs), including 2-glyceryl-prostaglandin F2α.

Role of 2-Arachidonoylglycerol (B1664049) (2-AG) as a Precursor

The primary precursor for the biosynthesis of PG-Gs is 2-arachidonoylglycerol (2-AG). nih.govacs.org 2-AG is an endocannabinoid, a naturally occurring lipid that can be found in various tissues, including the brain. nih.govcaymanchem.com It is synthesized from diacylglycerol (DAG) through the action of diacylglycerol lipase (B570770). nih.gov

Cyclooxygenase-2 (COX-2) Mediated Oxygenation

The key enzyme responsible for the conversion of 2-AG into PG-Gs is cyclooxygenase-2 (COX-2). nih.govacs.org In a process analogous to its action on arachidonic acid, COX-2 oxygenates the arachidonic acid backbone of 2-AG. acs.orgnih.gov This reaction yields a novel lipid intermediate, prostaglandin H2 glycerol (B35011) ester (PGH2-G). nih.gov From PGH2-G, various PG-Gs, including prostaglandin D2-glyceryl ester (PGD2-G) and presumably 2-glyceryl-prostaglandin F2α, can be formed through the action of downstream synthases. nih.gov This pathway represents a distinct function for COX-2 in the metabolism of endocannabinoids and the generation of a new family of prostaglandin derivatives. nih.gov The formation of these PG-Gs has been observed both in vitro and in intact cells, such as macrophages. nih.gov

Metabolic Degradation Pathways

The biological activity of prostaglandins and their derivatives is tightly controlled through rapid metabolic inactivation. For PGF2α and its glyceryl ester, two primary degradation pathways are crucial: enzymatic inactivation of the core prostaglandin structure and hydrolysis of the glyceryl ester bond.

The principal enzyme responsible for the biological inactivation of PGF2α is 15-hydroxyprostaglandin dehydrogenase (HPGD). nih.govresearchgate.netwikipedia.org This enzyme is widely expressed in mammalian tissues and functions as the key catalyst in the initial, rate-limiting step of prostaglandin catabolism. nih.govtaylorandfrancis.com

HPGD catalyzes the oxidation of the hydroxyl group at the C-15 position of the prostaglandin molecule to a ketone. researchgate.netwikipedia.org This conversion results in the formation of 15-keto-PGF2α, a metabolite with substantially lower biological activity. researchgate.nettaylorandfrancis.com The action of HPGD is highly efficient, with a significant portion of circulating prostaglandins being metabolized in a single pass through tissues like the lungs. taylorandfrancis.com This rapid inactivation ensures that the potent effects of prostaglandins are localized and transient.

| Enzyme | Gene | Function | Mechanism | Impact on PGF2α |

| 15-Hydroxyprostaglandin Dehydrogenase | HPGD | Catalyzes the key rate-limiting step in prostaglandin catabolism. nih.govnih.gov | Oxidizes the 15-hydroxyl group of prostaglandins to the corresponding 15-keto metabolite. wikipedia.org | Converts PGF2α into the biologically inactive 15-keto-PGF2α. researchgate.nettaylorandfrancis.com |

Prostaglandin glyceryl esters are subject to hydrolysis by carboxylesterases (CES), a family of non-specific hydrolases. researchgate.net This process cleaves the ester bond, releasing the free prostaglandin (e.g., PGF2α) and glycerol. In humans, two primary isoforms, CES1 and CES2, are responsible for this metabolic activity. researchgate.net

Research has shown that both recombinant human CES1 and CES2 can effectively hydrolyze PGF2α-G. researchgate.net Studies using human monocytic THP-1 cells, which express these enzymes, have demonstrated that CES1 is a major contributor to the hydrolysis of prostaglandin glyceryl esters. researchgate.netnih.gov The enzymatic efficiency (kcat/Km) for this reaction has been quantified, indicating that CES2 is more efficient at hydrolyzing PGF2α-G compared to CES1. researchgate.net This hydrolytic breakdown is a critical step, as it terminates the signaling of the glyceryl ester form and releases the corresponding classical prostaglandin, which has its own distinct biological activities.

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km) (min⁻¹ μM⁻¹) |

| Human CES1 | PGF2α-G | 0.60 researchgate.net |

| PGE2-G | 0.37 researchgate.net | |

| Human CES2 | PGF2α-G | 1.7 researchgate.net |

| PGE2-G | 0.23 researchgate.net |

Molecular and Cellular Mechanisms of Action

Prostaglandin (B15479496) F2α (PGF2α) Receptor (FP Receptor) Signaling

The primary target for PGF2α is the Prostaglandin F2α receptor, commonly known as the FP receptor. wikipedia.org This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. researchgate.netbohrium.com The binding of PGF2α to the FP receptor initiates a cascade of intracellular events that ultimately dictate the cellular response. nih.govnih.gov

Receptor Binding and Activation (G Protein Coupling: Gq)

Upon ligand binding, the FP receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The FP receptor primarily couples to G proteins of the Gq alpha subunit family (Gαq). nih.govnih.govwikipedia.org This coupling is a critical first step in the signal transduction process, leading to the activation of downstream effector molecules. nih.gov Cryo-electron microscopy studies have provided detailed insights into the structural basis of PGF2α binding to the FP receptor and the subsequent Gq protein coupling, revealing unique interactions involving the receptor's transmembrane helix 1 and intracellular loop 1. researchgate.netbohrium.comnih.gov The relative efficacy of prostanoid binding and activation of the FP receptor is as follows: PGF2α > PGD2 > PGE2 > PGI2 = TXA2. wikipedia.org

Downstream Signaling Cascades (e.g., Phospholipase C (PLC), Inositol (B14025) Phosphate (B84403) Release, Intracellular Calcium Mobilization)

The activation of Gαq by the FP receptor leads to the stimulation of its primary effector enzyme, phospholipase C (PLC). nih.govnih.gov PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. youtube.comyoutube.com

This enzymatic cleavage generates two important second messengers:

Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm. youtube.comyoutube.com

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane. youtube.comyoutube.com

IP3 binds to specific receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. youtube.com This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration. nih.govnih.govarvojournals.org This mobilization of intracellular calcium is a key event in PGF2α signaling and is independent of extracellular calcium influx. nih.gov PGF2α has been shown to cause a dose-dependent increase in total inositol phosphate accumulation and intracellular calcium release in various cell types. arvojournals.org

Protein Kinase C (PKC) Activation and Interplay

The other second messenger produced by PLC, diacylglycerol (DAG), functions as a crucial activator of Protein Kinase C (PKC), a family of serine/threonine kinases. youtube.com The increase in intracellular calcium, mediated by IP3, facilitates the translocation of PKC from the cytosol to the plasma membrane, where it can interact with and be activated by DAG. youtube.comyoutube.com Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to various cellular responses, including gene transcription and cell proliferation. nih.govyoutube.com In some cellular contexts, PGF2α can also activate phospholipase D independently of PKC activation. nih.gov

Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling and Transactivation Mechanisms

The signaling pathways initiated by PGF2α and the FP receptor often converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.gov The activation of ERK1/2 by PGF2α can occur through both PKC-dependent and PKC-independent mechanisms. nih.govnih.gov

In the PKC-dependent pathway, activated PKC can lead to the activation of the MAPK cascade. nih.gov However, evidence also points to PKC-independent mechanisms, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov This process involves the FP receptor, upon stimulation by PGF2α, indirectly activating the EGFR, which then initiates its own signaling cascade that includes the activation of ERK1/2. nih.govnih.govnih.gov This transactivation mechanism highlights the complex crosstalk between GPCRs and receptor tyrosine kinases.

Receptor Regulation and Desensitization (e.g., β-arrestin independent signaling)

Like most GPCRs, the activity of the FP receptor is tightly regulated to prevent overstimulation. A key mechanism of desensitization involves the recruitment of β-arrestins to the activated and phosphorylated receptor. nih.govyoutube.comyoutube.com This binding uncouples the receptor from its G protein, thereby terminating the primary signaling cascade. nih.govyoutube.com Following uncoupling, β-arrestins can act as scaffolds to recruit components of the endocytic machinery, such as clathrin and AP2, leading to the internalization of the receptor. nih.govyoutube.com

Interestingly, studies have shown that PGF2α-mediated stimulation of the FP receptor does not necessarily promote a strong association with β-arrestins, suggesting that MAPK activation induced by PGF2α can be independent of β-arrestin's scaffolding functions. nih.govnih.gov This indicates the possibility of β-arrestin-independent signaling pathways or that the regulation of the FP receptor may exhibit ligand-specific or cell-type-specific characteristics. nih.govnih.gov The desensitization process can also involve a reduction in the number of high-affinity binding sites for the ligand. nih.gov

Mechanisms of Action for 2-Glyceryl-Prostaglandin F2α (PGF2α-G) and Related Glyceryl Esters

Information specifically detailing the unique molecular and cellular mechanisms of action of 2-glyceryl-Prostaglandin F2α (PGF2α-G) and related glyceryl esters is limited in the provided search results. It is plausible that these esters act as prodrugs, which are inactive in their esterified form and require hydrolysis by endogenous esterases to release the active PGF2α. Once released, PGF2α would then exert its effects through the well-established FP receptor signaling pathways described above.

The enzymatic conversion of these glyceryl esters to the parent PGF2α would be a critical step determining their pharmacological activity. The rate and extent of this hydrolysis would influence the concentration of active PGF2α available to bind to the FP receptor, thereby modulating the onset, intensity, and duration of the biological response.

Further research is necessary to fully elucidate the specific enzymatic pathways responsible for the hydrolysis of 2-glyceryl-Prostaglandin F2α and other related glyceryl esters, as well as to investigate whether these esterified forms possess any intrinsic activity at the FP receptor or other cellular targets before their conversion to PGF2α.

Data Tables

Table 1: Key Proteins in PGF2α Signaling

| Protein | Family/Class | Function in PGF2α Signaling |

| FP Receptor | G Protein-Coupled Receptor | Binds PGF2α and activates Gq proteins. wikipedia.orgresearchgate.netbohrium.com |

| Gαq | G Protein α Subunit | Activated by the FP receptor; stimulates Phospholipase C. nih.govnih.govwikipedia.org |

| Phospholipase C (PLC) | Enzyme (Phospholipase) | Hydrolyzes PIP2 into IP3 and DAG. nih.govnih.gov |

| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Binds to receptors on the endoplasmic reticulum to release Ca2+. youtube.comyoutube.com |

| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C at the plasma membrane. youtube.comyoutube.com |

| Protein Kinase C (PKC) | Serine/Threonine Kinase | Phosphorylates target proteins to elicit cellular responses. nih.govyoutube.com |

| ERK1/2 (MAPK) | Mitogen-Activated Protein Kinase | Activated downstream of PKC and/or via EGFR transactivation. nih.govnih.gov |

| β-arrestin | Scaffolding Protein | Can mediate receptor desensitization and internalization. nih.govyoutube.comyoutube.com |

Intracellular Calcium Mobilization by PGF2α-G and Derivatives

A key event following the activation of many prostaglandin receptors is the mobilization of intracellular calcium ([Ca2+]i), which acts as a second messenger to trigger various cellular responses. Both PGF2α and its glyceryl ester derivative have been shown to induce increases in [Ca2+]i.

Studies on the canonical prostaglandin PGF2α have demonstrated its ability to provoke rapid and sustained increases in the levels of inositol mono-, bis-, and trisphosphates (InsP, InsP2, and InsP3). nih.gov The formation of InsP3 is particularly significant as it is a key step in the phospholipase C signaling pathway, which leads to the release of calcium from intracellular stores. nih.gov This PGF2α-induced increase in [Ca2+]i has been shown to be independent of extracellular calcium, confirming its origin from internal compartments. nih.govnih.gov

Research on RAW 264.7 and H1819 cells has shown that prostaglandin glyceryl esters, including PGE2-G, can induce a fast calcium response, indicative of signaling through a Gq- and/or Gi protein-coupled receptor. nih.gov While direct and extensive data on PGF2α-G is still emerging, the structural similarities and the known actions of PGF2α strongly suggest that PGF2α-G and its derivatives also mediate their effects at least in part through the mobilization of intracellular calcium.

Distinct Signaling Pathways from Canonical Prostaglandins (B1171923)

The signaling pathways of prostaglandin glyceryl esters appear to diverge from those of their canonical prostaglandin counterparts. While canonical prostaglandins like PGF2α primarily interact with the FP receptor, a G-protein coupled receptor, to initiate their effects, the glyceryl esters may utilize different receptor systems. nih.govnih.govnih.govnih.govwikipedia.orguniprot.org

As mentioned, PGE2-G has been shown to specifically activate the P2Y6 receptor, a pathway not engaged by PGF2α. nih.gov This highlights a fundamental difference in receptor usage. The signaling cascade downstream of the P2Y6 receptor activation by PGE2-G involves Gq- and/or Gi proteins, leading to intracellular calcium mobilization. nih.gov

In contrast, the canonical PGF2α/FP receptor signaling predominantly couples to Gq proteins, activating the phospholipase C pathway and leading to the generation of inositol triphosphate and subsequent calcium release. nih.govnih.gov Additionally, the FP receptor can also couple to G12/G13 proteins to activate the Rho signaling pathway, and to Gi proteins to activate the Raf/MEK/MAP kinase pathway. nih.gov

The discovery that PGE2-G and UDP share a binding site on the P2Y6 receptor, despite their chemical differences, underscores the evolutionary convergence of these signaling pathways. nih.gov The fact that PGF2α-G does not activate P2Y6 suggests that it has its own unique signaling pathway, distinct from both canonical PGF2α and its close relative, PGE2-G. Further investigation is required to fully delineate the specific receptors and downstream signaling cascades activated by PGF2α-G.

Biological Roles and Preclinical Functional Studies in Vitro and Non Human Models

Reproductive System Physiology

PGF2α is a key regulator of female reproductive physiology, influencing processes from the maturation of the ovarian follicle to the contractility of the uterus.

In primates, the period leading up to ovulation is marked by significant changes in the ovarian follicle, orchestrated by a surge in luteinizing hormone (LH). PGF2α has been identified as a crucial mediator of these periovulatory events. Studies in non-human primates have demonstrated that the concentration of PGF2α within the follicular fluid peaks just before the expected time of ovulation. nih.govnih.gov This increase is not coincidental; the ovulatory gonadotropin surge stimulates the expression of enzymes necessary for PGF2α synthesis within the granulosa cells of the follicle. nih.govnih.gov

Research has identified two primary pathways for PGF2α synthesis in the primate periovulatory follicle. One pathway involves the direct conversion of prostaglandin (B15479496) H2 (PGH2) to PGF2α by the enzyme aldo-keto reductase 1C3 (AKR1C3). The second pathway involves the conversion of prostaglandin E2 (PGE2) to PGF2α, a reaction catalyzed by enzymes such as AKR1C1 and AKR1C2. nih.govnih.gov The expression of these enzymes, particularly AKR1C3 and AKR1C1/AKR1C2, is significantly upregulated in monkey granulosa cells following the administration of human chorionic gonadotropin (hCG), which mimics the natural LH surge. nih.govnih.gov While PGE2 is considered essential for ovulation, the concurrent peak in PGF2α suggests it also plays a significant, though perhaps modulatory, role in the complex cascade of events leading to follicular rupture and oocyte release. nih.govnih.gov Some research proposes that PGF2α synthesis may also serve as a mechanism to metabolize and clear PGE2, thereby fine-tuning its levels within the follicle. nih.gov

Interactive Table: Key Enzymes in Periovulatory PGF2α Synthesis in Primates

| Enzyme | Precursor | Product | Regulation by LH/hCG Surge |

| Aldo-keto reductase 1C3 (AKR1C3) | Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) | Upregulated |

| Aldo-keto reductase 1C1/1C2 (AKR1C1/AKR1C2) | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) | Upregulated |

Following ovulation, the remnant of the ovarian follicle develops into the corpus luteum (CL), a transient endocrine gland essential for producing progesterone (B1679170), which is necessary for the establishment and maintenance of pregnancy. In the absence of pregnancy, the CL must regress in a process known as luteolysis, and PGF2α is the primary physiological luteolysin in many species. wikipedia.org In primates, while the uterus is not the essential source of PGF2α for luteolysis as it is in some domestic animals, PGF2α produced within the ovary itself is believed to be the key initiator of CL regression. nih.gov

The luteolytic action of PGF2α is a two-step process involving both functional and structural regression. Functional luteolysis is characterized by a rapid decline in progesterone secretion. PGF2α binding to its receptor on luteal cells can inhibit LH-stimulated progesterone production. researchgate.net Structural luteolysis involves the physical breakdown and remodeling of the CL tissue, a process driven by apoptosis, or programmed cell death, of the luteal cells. frontiersin.org

In vitro studies using goat luteal cells have shown that PGF2α treatment significantly increases the rate of apoptosis. frontiersin.org The underlying mechanisms are complex and involve the activation of multiple signaling pathways. PGF2α has been shown to induce endoplasmic reticulum (ER) stress and activate the death receptor-mediated (extrinsic) and mitochondrial-dependent (intrinsic) apoptotic pathways. nih.govfrontiersin.org In bovine luteal theca cells, PGF2α has been observed to disrupt cell adhesion by affecting cytokeratin and vimentin (B1176767) intermediate filaments, further contributing to the structural demise of the CL. Furthermore, PGF2α can create a positive feedback loop with oxytocin (B344502), where each hormone stimulates the release of the other, amplifying the luteolytic signal. wikipedia.org

Interactive Table: PGF2α-Induced Luteolytic Events

| Luteolytic Event | Description | Key Molecular/Cellular Changes |

| Functional Luteolysis | Decrease in progesterone synthesis and secretion. | Inhibition of LH-stimulated progesterone production. |

| Structural Luteolysis | Apoptosis of luteal cells and tissue remodeling. | Activation of ER stress, death receptor pathways, disruption of cell adhesion. |

PGF2α is a potent stimulator of uterine smooth muscle (myometrium) contraction. In vitro studies using primary cultures of human uterine myocytes have provided significant insight into its mechanisms of action. PGF2α acts by binding to its specific G-protein coupled receptor, the FP receptor, on myometrial cells. oup.com This binding initiates a cascade of intracellular signaling events that lead to increased myometrial contractility.

Furthermore, PGF2α is implicated in the "activation" of the uterus in preparation for labor. Research has shown that PGF2α can upregulate the expression of several uterine activation proteins (UAPs) in cultured human myometrial smooth muscle cells. These UAPs include connexin 43 (a key component of gap junctions that facilitate coordinated contractions), prostaglandin-endoperoxide synthase 2 (PTGS2, or COX-2, an enzyme for further prostaglandin synthesis), and the oxytocin receptor (OTR). bioscientifica.com The signaling pathways mediating these effects are diverse and include the phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K) pathways. bioscientifica.com For instance, the PGF2α-stimulated expression of connexin 43 is blocked by inhibitors of PLC and PKC. bioscientifica.com These findings from in vitro models suggest that PGF2α not only directly causes uterine contractions but also contributes to a pro-labor phenotype in the myometrium. bioscientifica.com

The influence of PGF2α on male gametes, specifically sperm motility, has been investigated in several animal models, with somewhat varied results. The seminal plasma naturally contains prostaglandins (B1171923), and it is thought that they may play a role in sperm transport within the female reproductive tract.

In vitro studies on boar spermatozoa have yielded conflicting findings. One study reported that the addition of PGF2α to diluted boar semen did not significantly increase any sperm motility parameters as assessed by computer-assisted semen analysis (CASA). nih.gov Conversely, other research has suggested that PGF2α may have a slight positive effect on sperm motility index values. nih.gov In stallions, treatment with PGF2α did not significantly affect total spermatozoa, sperm cell motility, or the percentage of abnormal sperm in ejaculates, although it did increase the gel-free seminal volume. In vitro studies with bull semen have indicated that high concentrations of PGF2α may suppress motility and induce membrane damage, while other studies have suggested a potential for increased motility. researchgate.netfirat.edu.tr The contradictory nature of these findings suggests that the effect of PGF2α on sperm motility may be species-specific and potentially dose-dependent. Further research is needed to clarify the precise role of PGF2α in modulating sperm function.

Cellular and Tissue Metabolism

Beyond its well-established roles in reproduction, PGF2α also exerts influence on fundamental metabolic processes at the cellular level.

Studies utilizing isolated rat hepatocytes have demonstrated that PGF2α can modulate glycogen (B147801) metabolism. nih.govnih.gov Glycogen, a branched polymer of glucose, serves as the main form of glucose storage in the liver and muscles. Its metabolism is tightly regulated by the opposing actions of two key enzymes: glycogen synthase, which is involved in glycogen synthesis (glycogenesis), and glycogen phosphorylase, which mediates glycogen breakdown (glycogenolysis).

In vitro experiments have shown that PGF2α inactivates glycogen synthase and activates glycogen phosphorylase in a dose- and time-dependent manner in rat hepatocytes. nih.govnih.gov This dual effect shifts the balance towards glycogen breakdown. The mechanism underlying this regulation is dependent on the presence of extracellular calcium (Ca2+). nih.govnih.gov PGF2α stimulates an influx of Ca2+, which in turn leads to the phosphorylation of glycogen synthase. Specifically, when glycogen synthase was immunoprecipitated from hepatocytes treated with PGF2α, there was an increased phosphorylation of its 88 kDa subunit. nih.govnih.govresearchgate.net This phosphorylation occurs on the same cyanogen (B1215507) bromide fragments (CB-1 and CB-2) that are targeted by other glycogenolytic hormones, indicating a common pathway of regulation. nih.govnih.govresearchgate.net The inactivation of glycogen synthase and activation of glycogen phosphorylase by PGF2α support a role for this prostaglandin in the regulation of glucose metabolism in liver cells.

Interactive Table: Effect of PGF2α on Glycogen Metabolizing Enzymes in Isolated Hepatocytes

| Enzyme | Activity Change | Molecular Mechanism |

| Glycogen Synthase | Inactivated | Increased phosphorylation (Ca2+-dependent) |

| Glycogen Phosphorylase | Activated | Ca2+-dependent mechanism |

Mitochondrial Dynamics and Mitophagy Regulation (e.g., in bovine corpus luteum)

Prostaglandin F2α is a key regulator of mitochondrial function in the bovine corpus luteum, a transient endocrine gland. nih.gov Studies have shown that PGF2α signaling has profound effects on mitochondrial dynamics, specifically promoting mitochondrial fission, which is the division of a single mitochondrion into two or more. nih.govresearchgate.net This process is critical for cellular quality control.

In both in vivo and in vitro models of the bovine corpus luteum, PGF2α treatment leads to the activation of key proteins responsible for mitochondrial fission. nih.gov Western blot analysis following the administration of PGF2α to cows revealed a significant and acute increase in the phosphorylation of Dynamin-related protein 1 (DRP1) at Ser616 and Mitochondrial Fission Factor (MFF). nih.gov These findings were corroborated in cultured luteal cells. nih.gov The activation of these fission proteins is mediated through the PKC/ERK and AMPK signaling pathways. researchgate.net

Furthermore, PGF2α promotes mitophagy, the selective degradation of mitochondria by autophagy. It facilitates the receptor-mediated activation of PINK-Parkin mitophagy. researchgate.net This process involves the phosphorylation of proteins such as PINK1 and ULK1, which are crucial for initiating the removal of damaged or superfluous mitochondria. researchgate.net These findings establish mitochondria as a novel target for the luteolytic actions of PGF2α. nih.govresearchgate.net

Table 1: Effect of Prostaglandin F2α on Mitochondrial Dynamics and Mitophagy in Bovine Corpus Luteum

| Process | Key Protein/Marker | Effect of PGF2α | Signaling Pathway | Model System | Reference |

| Mitochondrial Fission | Phospho-DRP1 (Ser616) | Increased | PKC/ERK, AMPK | Bovine Corpus Luteum (in vivo), Luteal Cells (in vitro) | nih.gov |

| Mitochondrial Fission | Phospho-MFF | Increased | PKC/ERK, AMPK | Bovine Corpus Luteum (in vivo) | nih.gov |

| Mitophagy | Phospho-PINK1 (Ser228) | Increased | AMPK | Bovine Corpus Luteum (in vivo) | researchgate.net |

| Mitophagy | Phospho-ULK1 (Ser555) | Increased | AMPK | Bovine Corpus Luteum (in vivo) | researchgate.net |

Reactive Oxygen Species (ROS) Production (e.g., in bovine luteal cells)

The luteolytic action of Prostaglandin F2α is closely linked to the generation of reactive oxygen species (ROS). nih.gov In bovine luteal cells, PGF2α has been shown to elicit an increase in intracellular ROS. researchgate.net This elevation in ROS is an important component of the signaling cascade that leads to luteolysis. nih.gov

Musculoskeletal System

Skeletal Muscle Regeneration Processes (e.g., Protein Synthesis, Satellite Cell Activity in vitro)

Prostaglandin F2α plays a significant role in skeletal muscle growth and regeneration. nii.ac.jp In vitro studies have identified it as a mediator of two critical regenerative processes: protein synthesis and satellite cell activity. researchgate.net PGF2α has been shown to augment the size of muscle cells (myotubes). nih.govnih.gov

This increase in myotube size is not due to an enhancement of the initial fusion of myoblasts to form myotubes. nih.gov Instead, PGF2α promotes the subsequent fusion of additional cells with already existing multinucleated myotubes, a process known as myonuclear accretion. nih.gov This leads to larger and more robust muscle cells. The mechanism for this growth is mediated through the Prostaglandin F2α receptor (FP receptor). nih.gov Activation of the FP receptor increases intracellular calcium levels, which in turn activates the calcium-regulated transcription factor, Nuclear Factor of Activated T-cells (NFAT). nih.govnih.gov Specifically, the NFATC2 isoform has been identified as a requirement for PGF2α-induced muscle cell growth and nuclear accretion. nih.govresearchgate.net

Table 2: In Vitro Effects of Prostaglandin F2α on Skeletal Muscle Cells

| Parameter | Effect of PGF2α | Mechanism | Key Signaling Molecule | Reference |

| Myotube Size | Increased | Enhances myonuclear accretion in existing myotubes | NFATC2 | nih.govnih.gov |

| Initial Cell Fusion | No significant effect | Acts on later stages of muscle cell fusion | - | nih.gov |

| NFAT Activity | Activated | Induces nuclear translocation of NFATC2 | NFATC2 | nih.gov |

| Protein Synthesis | Mediates | Integral to post-injury regenerative processes | - | nii.ac.jpresearchgate.net |

| Satellite Cell Activity | Mediates | Integral to post-injury regenerative processes | - | nii.ac.jpresearchgate.net |

Bone Metabolism (e.g., Resorption, Formation, Cell Replication in cultured neonatal mouse calvariae)

Prostaglandin F2α is a mediator in bone remodeling, influencing both bone resorption and formation. nih.gov Studies using cultured neonatal mouse parietal bones (calvariae) have compared the effects of PGF2α to the more potent Prostaglandin E2 (PGE2). nih.gov

In this model, PGF2α was found to be a less effective stimulator of bone resorption compared to PGE2. nih.gov Its resorptive effects were partially dependent on the production of endogenous PGE2, as they were inhibited by indomethacin, a cyclooxygenase inhibitor. nih.gov Regarding bone formation, PGF2α had minimal effect on the incorporation of proline into collagenase-digestible protein (CDP), a marker of new collagen synthesis. nih.gov This is in contrast to PGE2, which showed a biphasic effect. nih.gov PGF2α did, however, increase thymidine (B127349) incorporation into DNA, indicating a stimulation of cell replication, although this effect was also smaller than that of PGE2 and was inhibited by indomethacin. nih.gov These findings suggest that some of PGF2α's actions on bone are mediated indirectly through its ability to stimulate local PGE2 production. nih.gov

Table 3: Comparative Effects of PGF2α and PGE2 on Neonatal Mouse Calvariae

| Parameter | Effect of PGF2α | Effect of PGE2 | Comment on PGF2α Effect | Reference |

| Bone Resorption (⁴⁵Ca release) | Stimulates (weaker than PGE2) | Stimulates (strong) | Partially inhibited by indomethacin | nih.gov |

| Bone Formation (CDP labeling) | Little effect | Biphasic (inhibits/stimulates) | - | nih.gov |

| Cell Replication (DNA synthesis) | Increases (weaker than PGE2) | Increases (strong) | Inhibited by indomethacin | nih.gov |

| Endogenous PGE2 Production | Increases | - | This increase may mediate some of PGF2α's effects | nih.gov |

Other Systemic and Cellular Functions (Mechanistic Insights)

Vascular Tone Regulation (mechanistic aspects)

Prostaglandin F2α is a potent vasoconstrictor and can influence vascular tone. nih.gov However, its mechanism of action on blood vessels is complex and does not solely rely on its primary receptor. Studies using genetically altered mice have revealed that PGF2α can evoke both vasoconstrictor and vasodepressor (dilator) activities, both of which are independent of the F prostanoid (FP) receptor. nih.gov

Receptor-Mediated Cardioprotection (e.g., Nrf2 pathway)

Extensive literature searches did not yield specific information on the role of 2-glyceryl-Prostaglandin F2alpha in receptor-mediated cardioprotection, particularly concerning the Nrf2 pathway. The available scientific research primarily focuses on other related prostaglandin compounds, such as Prostaglandin F2α (PGF2α) and Prostaglandin D2 (PGD2), and their distinct roles in cardiovascular health and disease.

Research on PGF2α indicates that its signaling through the FP receptor is generally associated with detrimental cardiovascular effects, including the promotion of cardiac hypertrophy, fibrosis, and arrhythmias. nih.govnih.govresearchgate.net Studies have shown that PGF2α is mainly produced by cardiac fibroblasts and its levels increase during myocardial ischemia. nih.govresearchgate.net The activation of the PGF2α/FP receptor pathway can depress the recovery of contractile function after ischemia, a mechanism linked to altered cellular energy metabolism and increased calcium accumulation. nih.gov Furthermore, this pathway is implicated in the development of atherosclerosis and hypertension. nih.govnih.govresearchgate.net

In contrast, the Nrf2 pathway is a well-established cellular defense mechanism that plays a crucial protective role against oxidative stress in the heart. nih.gov Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, which can mitigate cardiac injury and remodeling in the face of stressors like ischemia-reperfusion. nih.gov Some studies have linked other prostaglandins, such as Prostaglandin D2 (PGD2), to the activation of the Nrf2 pathway, thereby conferring cardioprotection. nih.gov

However, a direct link between this compound and the activation of the Nrf2 pathway for cardioprotection has not been established in the current body of scientific literature. The metabolism of related compounds like 2-arachidonoylglycerol (B1664049) can lead to the formation of various bioactive molecules, but specific studies elucidating a cardioprotective role for 2-glyceryl-PGF2α via Nrf2 are not available. nih.gov

Due to the lack of specific research findings on this compound and its effects on the Nrf2 pathway in the context of cardioprotection, no detailed research findings or data tables can be provided for this specific subsection. Further research is required to determine if such a biological role exists for this particular compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of PG-Gs, providing the necessary selectivity and sensitivity to distinguish and quantify these molecules within complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the analysis of PGF2α-G and other PG-Gs. nih.gov This method offers high sensitivity and specificity, allowing for the detection of these lipids in vivo. acs.org Research employing stable isotope-dilution LC-MS/MS has successfully detected and quantified multiple PG-G species in various tissues, such as the mouse brain. nih.govnih.gov

Methodologies often utilize ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) tandem mass spectrometry. For instance, the preliminary identification of PGE2-G, a related compound, in rat hindpaw extracts was achieved using an API 3000 triple quadrupole mass spectrometer, with further structural confirmation obtained using a QqTOF mass spectrometer with a nano-electrospray ionization source (nano-HPLC/QqTOF). nih.gov The use of deuterated internal standards, such as PGF2α-1-glyceryl ester-d5, is critical for accurate quantification by correcting for sample loss during extraction and accounting for matrix effects. caymanchem.comnih.gov

| Parameter | Description | Finding/Example | Source(s) |

| Instrumentation | LC system coupled to a mass spectrometer | UHPLC systems; Triple quadrupole or QqTOF mass spectrometers. | nih.govfrontiersin.org |

| Ionization | Method to generate ions for MS analysis | Electrospray Ionization (ESI), often in negative or positive ion mode. | nih.gov |

| Detection Mode | Mass spectrometer scan type | Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions. | nih.gov |

| Internal Standards | Labeled compounds for quantification | Deuterated standards (e.g., PGF2α-1-glyceryl ester-d5, PGE2-d4) are used to correct for analyte loss and matrix effects. | caymanchem.comnih.govcaymanchem.com |

| Application | Example of a detected PG-G | PGF2α-G, PGE2-G, and PGD2-G have been detected in mouse brain and macrophage cells. | nih.govnih.govpnas.org |

While gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful tool for the analysis of canonical prostaglandins (B1171923), its application to PGF2α-G and other glyceryl esters is less common. google.com The primary limitation is the low volatility of these large esterified molecules. To be analyzed by GC-MS, they must first be chemically modified through derivatization to increase their volatility and thermal stability. caymanchem.com Although deuterated standards for PGF2α-1-glyceryl ester are noted as being suitable for GC- or LC-MS, the literature overwhelmingly favors LC-MS/MS for PG-G analysis due to the simpler sample preparation that does not require derivatization. caymanchem.comcaymanchem.com

Proper sample preparation is critical for the accurate analysis of PGF2α-G and is complicated by the compound's inherent instability. A significant consideration is the rapid isomerization of the 2-glyceryl ester to the more thermodynamically stable 1(3)-glyceryl ester in aqueous media. caymanchem.comcaymanchem.com This chemical rearrangement can occur within minutes, producing a mixture that is predominantly the 1-glyceryl ester. caymanchem.comcaymanchem.com

Standard sample preparation workflows involve several key steps:

Homogenization and Quenching: Samples are often homogenized in the presence of antioxidants (e.g., butylated hydroxytoluene, BHT) and enzyme inhibitors to prevent ex vivo formation or degradation of the analytes. nih.gov Reactions may be quenched with cold organic solvents, such as methanol. nih.gov

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the lipids from the biological matrix. For LLE, solvents like ethyl acetate (B1210297) are common. nih.gov SPE provides a more effective cleanup, removing highly abundant interfering lipids like phospholipids (B1166683) and triacylglycerols. nih.gov

Internal Standard Spiking: A deuterated internal standard (e.g., PGF2α-1-glyceryl ester-d5) is added early in the process to enable accurate quantification. caymanchem.comnih.gov

Derivatization (for GC-MS): If GC-MS were to be used, a derivatization step would be necessary to convert the polar hydroxyl and carboxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. This adds complexity and potential for sample loss or degradation.

Immunoanalytical Approaches (e.g., EIA, RIA)

Immunoanalytical methods, such as Enzyme Immunoassay (EIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA), are widely used for the quantification of canonical prostaglandins like PGE2 and PGF2α. nih.gov These assays rely on the specific binding of an antibody to the target analyte.

However, there is a notable lack of commercially available immunoassays specifically designed for PGF2α-G or other prostaglandin (B15479496) glycerol (B35011) esters. The development of such an assay would require the generation of highly specific antibodies that can distinguish the glyceryl ester form from the free acid prostaglandin and other related lipids. A major challenge is potential cross-reactivity, where the antibody might bind to the more abundant parent prostaglandin (PGF2α), leading to inaccurate measurements. While highly specific and sensitive ELISAs have been developed for parent prostaglandins like PGE2, with limits of quantification in the pg/mL range, similar progress has not been reported for their glyceryl ester counterparts. nih.gov

| Technique | Principle | Applicability to PGF2α-G | Source(s) |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High. The current gold standard for specificity and sensitivity. Allows for simultaneous detection of multiple PG-Gs. | nih.govnih.gov |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Low. Requires complex derivatization to increase volatility. Less commonly used than LC-MS/MS. | caymanchem.comgoogle.com |

| Immunoassay (EIA/ELISA) | Antibody-based detection of a specific analyte. | Very Low. No specific commercial kits are documented. High potential for cross-reactivity with parent prostaglandins. | nih.gov |

Challenges and Advancements in Oxylipin Lipidomics for Glyceryl Esters

The field of lipidomics aims to comprehensively analyze lipids in biological systems, but the study of esterified oxylipins like PGF2α-G faces unique hurdles. nih.gov

Key Challenges:

Low Abundance and Instability: PG-Gs are typically present at extremely low concentrations in tissues and are susceptible to rapid enzymatic hydrolysis and chemical isomerization, making their detection and accurate quantification difficult. nih.govnih.gov

Analytical Burden: Measuring the esterified oxylipin pool is often more complex and resource-intensive than analyzing the more commonly studied non-esterified (free acid) forms. nih.gov This has led to a scarcity of data on the esterified pool. nih.govpsu.edu

Compartmentation: Oxylipins exist in distinct pools within the body (e.g., non-esterified vs. esterified in lipoproteins), and the concentration in one pool cannot be reliably extrapolated to another. nih.gov This compartmentation introduces complexity in both measurement and interpretation. nih.gov

Enzymatic Hydrolysis: PG-Gs can be rapidly hydrolyzed back to their parent prostaglandins (e.g., PGF2α) and glycerol by enzymes such as lysophospholipase A2 (LYPLA2), complicating efforts to delineate the specific biological activities of the glyceryl esters themselves. nih.govpnas.org

Recent Advancements:

High-Sensitivity Mass Spectrometry: The primary advancement has been the application of highly sensitive LC-MS/MS platforms, which have enabled the first in vivo detections of PG-Gs in settings of neuroinflammation or when their metabolism is inhibited. nih.govacs.org

Pharmacological and Genetic Tools: The use of pharmacological inhibitors, such as those for the enzyme monoacylglycerol lipase (B570770) (MAGL), has been a key strategy. nih.gov By blocking the primary degradation pathway of the 2-AG substrate, its levels are elevated, shunting it towards the COX-2 pathway and producing detectable quantities of PG-Gs. nih.govacs.org

Integrated Lipidomics: Modern lipidomic workflows are beginning to incorporate the analysis of esterified oxylipins, moving beyond just the free acid forms. frontiersin.org This provides a more complete picture of oxylipin metabolism and trafficking, which is crucial for understanding their role in physiology and disease. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Specific Receptors and Signaling Pathways for PGF2α-G

A primary focus for future research is to delineate the precise mechanisms by which PGF2α-G exerts its biological effects. While it is known to interact with the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor that typically signals through the Gq protein to activate a phosphatidylinositol-calcium second messenger system, the specific nuances of this interaction and the subsequent signaling cascades are not fully elucidated. nih.govabcam.com Key research questions include:

Receptor Binding Affinity and Selectivity: Comprehensive studies are necessary to quantify and compare the binding affinity of PGF2α-G to the FP receptor relative to its parent compound, PGF2α. It is also crucial to investigate its potential off-target binding to other prostanoid receptors, such as those for PGE2 and PGD2, to establish its receptor selectivity. wikipedia.org

Downstream Signaling Events: Beyond the initial activation of the FP receptor, the downstream signaling pathways triggered by PGF2α-G require thorough investigation. This includes examining the mobilization of intracellular calcium, the activation of various protein kinase C (PKC) isoforms, and potential transactivation of other receptor systems, such as the epidermal growth factor receptor (EGFR), and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Identification of Novel Receptors: The possibility that PGF2α-G may have its own unique, as-yet-unidentified receptor cannot be discounted. The existence of such a receptor would imply novel biological functions distinct from those mediated by the FP receptor.

Comprehensive Mapping of PGF2α-G and PG-G Metabolic Pathways and Enzymes

A complete understanding of the biosynthesis and degradation of PGF2α-G is essential for comprehending the regulation of its signaling. The enzymatic pathways governing the formation and breakdown of PG-Gs are complex and not fully mapped. nih.govvumc.org

Biosynthesis: Prostaglandin-glyceryl esters are produced from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase-2 (COX-2). nih.gov The resulting intermediate, prostaglandin H2 glyceryl ester (PGH2-G), is then converted to various PG-Gs by specific synthases. caymanchem.com However, the specific synthases responsible for the conversion of PGH2-G to PGF2α-G require further characterization.

Catabolism: The enzymatic hydrolysis of PG-Gs is a critical step in terminating their signaling. Lysophospholipase A2 (LYPLA2) has been identified as a major hydrolase for PGE2-G, and it also demonstrates activity towards PGF2α-G. nih.gov Other enzymes, such as monoacylglycerol lipase (B570770) (MAGL), α,β-hydrolase-6 (ABHD6), and carboxylesterase-1 (CES1), have also been shown to hydrolyze PG-Gs. nih.gov Further research is needed to determine the relative contributions of these enzymes to PGF2α-G metabolism in different tissues and cellular contexts. Studies have shown that the metabolism of PGE2-G is significantly different between rat and human plasma, highlighting the need for careful species selection in metabolic studies. nih.gov

Novel Biological Functions and Mechanisms of Action for Glyceryl Esters

The discovery of PGF2α-G has opened the door to the possibility that a whole family of PG-Gs exists with diverse biological functions. nih.govvumc.org

Identification of Novel PG-Gs: Systematic screening of various tissues for the presence of other PG-Gs, such as those derived from PGE2 and PGD2, is a critical next step.

Functional Characterization: Once identified, the unique biological activities of these novel PG-Gs must be investigated. This will involve assessing their effects on a wide range of physiological processes, including inflammation, cardiovascular function, and reproduction. frontiersin.org For instance, PGE2-G has been shown to mobilize calcium and activate signal transduction in RAW264.7 macrophage-like cells, suggesting a potential role in inflammatory responses. pnas.org

Mechanistic Studies: Elucidating the mechanisms of action for these novel PG-Gs will be paramount. This will involve determining whether they act through established prostanoid receptors or through novel signaling pathways.

Development of Targeted Chemical Probes for Research

A significant bottleneck in the study of PGF2α-G and other PG-Gs is the lack of specific pharmacological tools. The development of targeted chemical probes is essential to facilitate research into their biological roles.

Selective Ligands: The synthesis of potent and selective agonists and antagonists for PGF2α-G will be instrumental in dissecting its specific signaling pathways and physiological functions.

Covalent Probes: The development of covalent chemical probes, such as those incorporating sulfonyl fluoride (B91410) warheads, could enable the specific and irreversible labeling of PGF2α-G binding proteins, aiding in receptor identification and characterization. nih.gov

Metabolic Enzyme Inhibitors: The creation of specific inhibitors for the enzymes involved in the biosynthesis and catabolism of PGF2α-G will provide valuable tools for manipulating its endogenous levels and studying the consequences.

Integration of Lipidomics and Systems Biology Approaches

To achieve a holistic understanding of the role of PGF2α-G within complex biological systems, the integration of advanced analytical and computational methods will be indispensable.

Advanced Lipidomics: The use of sophisticated mass spectrometry-based lipidomics platforms will be crucial for the sensitive and comprehensive quantification of PGF2α-G and other lipid mediators in a wide array of biological samples. researchgate.netnih.gov This will allow for the detailed profiling of lipidome changes in response to various stimuli and in different disease states.

Systems Biology Modeling: By integrating lipidomics data with other "omics" datasets (e.g., genomics, transcriptomics, proteomics), it will be possible to construct comprehensive systems-level models of PGF2α-G signaling networks. researchgate.netnih.gov These models will be invaluable for predicting the downstream effects of PGF2α-G signaling and for identifying novel points of therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.